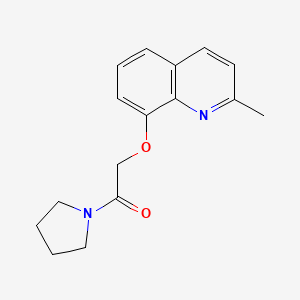![molecular formula C16H22N2O2 B7500974 4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one](/img/structure/B7500974.png)
4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one, also known as ATMP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. ATMP is a piperazine derivative that has been synthesized and studied for its pharmacological properties.
Mecanismo De Acción
4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It also modulates the activity of other neurotransmitters such as norepinephrine and acetylcholine. The exact mechanism of action of 4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one is still being studied, but it is believed to involve the modulation of neurotransmitter release and receptor activity.
Biochemical and Physiological Effects:
4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one has been shown to have a variety of biochemical and physiological effects. It has been found to increase dopamine and serotonin levels in the brain, which may contribute to its antidepressant and anxiolytic effects. 4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a high degree of selectivity for dopamine and serotonin receptors. However, there are also limitations to using 4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one in lab experiments. Its pharmacokinetic properties are not well understood, and it may have off-target effects that could complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease. 4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one has been shown to have neuroprotective effects and may be able to slow the progression of these diseases. Another area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. 4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one has been shown to have antidepressant and anxiolytic effects, and further research could lead to the development of new treatments for these disorders. Finally, there is also interest in exploring the pharmacokinetics and pharmacodynamics of 4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one in more detail, in order to better understand its potential applications and limitations.
Métodos De Síntesis
4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one can be synthesized through a multistep process that involves the reaction of 3-acetyl-2,4,6-trimethylbenzene with piperazine in the presence of a suitable solvent and catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one has been studied for its potential applications in the field of medicine. It has been shown to have antipsychotic, anxiolytic, and antidepressant properties. 4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one has also been investigated for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Propiedades
IUPAC Name |
4-[(3-acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-10-7-11(2)16(13(4)19)12(3)14(10)8-18-6-5-17-15(20)9-18/h7H,5-6,8-9H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBNVKMAFJEEQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CN2CCNC(=O)C2)C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate](/img/structure/B7500891.png)
![4-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7500900.png)
![3-[(2Z)-2-[[(3E)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B7500907.png)


![4-chloro-N-methyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7500916.png)
![2-[(3-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7500921.png)
![2-[(2-Methylquinoline-4-carbonyl)amino]pentanoic acid](/img/structure/B7500924.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide](/img/structure/B7500928.png)


![2-[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7500951.png)

![N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7500982.png)